molecular formula C21H20N2O4S2 B2472617 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941929-65-3

4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2472617
CAS No.: 941929-65-3
M. Wt: 428.52
InChI Key: IKMGDJGAYIXBIH-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS# 941929-65-3) is a chemical compound with the molecular formula C21H20N2O4S2 and a molecular weight of 428.52 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Recent scientific literature indicates that tetrahydroquinoline sulfonamide derivatives are an important class of compounds in medicinal chemistry research, particularly in the development of novel anticancer agents . Some structurally related compounds have been investigated as potential Colchicine Binding Site Inhibitors (CBSIs), which are a class of Microtubule Targeting Agents (MTAs) . These inhibitors can disrupt tubulin polymerization, disturb the microtubule network, and arrest the cell cycle at the G2/M phase, showing promise for overcoming multidrug resistance in cancer cells . The presence of the sulfonamide moiety in this compound makes it a relevant scaffold for such research applications, as sulfonamides are known to be effective bioisosteres for amide groups and are found in various pharmacologically active compounds . Researchers can utilize this compound for exploring new chemical entities in drug discovery.

Properties

IUPAC Name

4-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-27-18-9-6-15(7-10-18)21(24)22-17-8-11-19-16(14-17)4-2-12-23(19)29(25,26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMGDJGAYIXBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline intermediate using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the benzamide moiety: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 4-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Scientific Research Applications

4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structure and Substituent Variations

The tetrahydroquinoline scaffold is a common feature among analogs, but substituents on the sulfonyl group, amide type, and ring modifications significantly alter biological activity:

Table 1: Key Structural and Functional Differences
Compound Name/Structure Key Features Biological Activity Reference
Target Compound 4-Methoxybenzamide, thiophen-2-ylsulfonyl Hypothesized NOS/HDAC inhibition -
N-(1-(Piperidin-4-yl)-THQ-6-yl)thiophene-2-carboximidamide (70) Piperidinyl, carboximidamide Broad NOS inhibition (iNOS/eNOS/nNOS)
(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-THQ-6-yl)acrylamide 4-Methoxyphenylsulfonyl, acrylamide HDAC inhibition
N-(1-(2-(Methylamino)ethyl)-THQ-6-yl)thiophene-2-carboximidamide Thiophene-2-carboximidamide, methylaminoethyl Selective nNOS inhibition
LASSBio-1446 Benzamide, thiomorpholinosulfonyl Unspecified

Key Observations:

Thiomorpholinosulfonyl (LASSBio-1446) incorporates a sulfur-containing morpholine ring, which may improve solubility but lacks the aromatic interactions seen in the target compound .

Amide vs. Carboximidamide vs. Acrylamide: The benzamide in the target compound offers hydrogen-bond acceptor properties via the carbonyl oxygen. In contrast, carboximidamide derivatives (e.g., compound 70) provide additional hydrogen-bond donor capacity (NH group), which correlates with stronger NOS binding in studies . Acrylamide derivatives () exhibit conformational flexibility, enabling interactions with HDAC catalytic sites .

Ring Substituents :

  • 4-Methoxy on the benzamide may reduce oxidative metabolism compared to unsubstituted benzamides, extending half-life .
  • Piperidinyl and pyrrolidinyl groups (e.g., compound 70) increase basicity, often forming hydrochloride salts to enhance solubility .

Biological Activity

4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with a unique structure that integrates a methoxy group, a sulfonyl moiety attached to a thiophene ring, and a tetrahydroquinoline backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research.

Structural Characteristics

The molecular formula of this compound is C21H20N2O4S2C_{21}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of 428.52 g/mol. The structural complexity arises from its combination of heterocyclic and aromatic components, which may influence its reactivity and biological activity.

Biological Activity Overview

Preliminary studies suggest that compounds similar to 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may exhibit interactions with various biological targets involved in cell signaling pathways related to cancer and inflammation. This section reviews the biological activities reported for this compound based on existing literature.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies on methoxybenzoyl derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

CompoundIC50 (µM)Mechanism of Action
SMART-H<0.1Inhibits tubulin polymerization
SMART-F<0.1Induces apoptosis in cancer cells
4-Methoxy-N-(...)TBDPotential interaction with tubulin

Synthesis and Evaluation

The synthesis of 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps that include the formation of the tetrahydroquinoline backbone followed by sulfonation and methoxylation processes. The evaluation of its biological activity is crucial for understanding its therapeutic potential.

Interaction Studies

Initial interaction studies indicate that this compound may bind to specific proteins involved in cellular signaling pathways. Understanding these interactions is essential for elucidating the therapeutic mechanisms and potential applications in treating diseases such as cancer and viral infections.

Q & A

Q. What mechanistic insights explain the compound’s enzyme inhibition behavior?

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, if Km increases with inhibitor concentration, the compound competes with the substrate for binding .

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